

Julibrine II: A Technical Guide to its Spectroscopic Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Julibrine II*

Cat. No.: B1673159

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Julibrine II is a pyridoxine glycoside isolated from the fresh stem bark of *Albizia julibrissin*, a plant commonly known as the Persian silk tree. This document provides a comprehensive overview of the available spectroscopic data for **Julibrine II**, intended to serve as a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug development. While detailed raw spectroscopic data from the primary literature is not fully available in the public domain, this guide synthesizes all accessible information regarding its chemical structure, properties, and the analytical methods used for its characterization.

Chemical Identity and Properties

Julibrine II has been identified as a pyridoxine derivative. Its chemical structure and key properties, as sourced from publicly available chemical databases, are summarized below.

Property	Value
Chemical Formula	C20H31NO12
IUPAC Name	5-{{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-6-{{[5-hydroxy-4-(methoxymethyl)-6-methylpyridin-3-yl]methoxy}-2-(hydroxymethyl)oxane-3,4-diol
Molecular Weight	477.46 g/mol
CAS Number	142628-29-3
Source Organism	Albizia julibrissin

Spectroscopic Data

The primary reference for the isolation and structural elucidation of **Julibrine II** is a 1992 publication by Higuchi et al. in the Chemical & Pharmaceutical Bulletin. The abstract of this paper indicates that Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in determining the structure of **Julibrine II**. While the full paper containing the detailed spectral data is not publicly accessible through open-access repositories, this guide presents the types of data that would have been generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a molecule with the complexity of **Julibrine II**, a combination of one-dimensional (^1H and ^{13}C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would have been employed. The expected data from these experiments are outlined in the tables below.

Table 1: Hypothetical ^1H NMR Data for **Julibrine II**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in public search results			

Table 2: Hypothetical ^{13}C NMR Data for **Julibrine II**

Position	Chemical Shift (δ , ppm)
Data not available in public search results	

Mass Spectrometry (MS)

The original study utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS) to determine the molecular weight of **Julibrine II**. Modern mass spectrometry techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution analyzers (e.g., TOF or Orbitrap), would be used today to obtain a more precise mass and fragmentation pattern, aiding in structural confirmation.

Table 3: Mass Spectrometry Data for **Julibrine II**

Ion	m/z
Data not available in public search results	

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Julibrine II** would be expected to show characteristic absorption bands for hydroxyl (-OH), ether (C-O-C), and aromatic pyridine ring vibrations.

Table 4: Infrared (IR) Spectroscopy Data for **Julibrine II**

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in public search results	

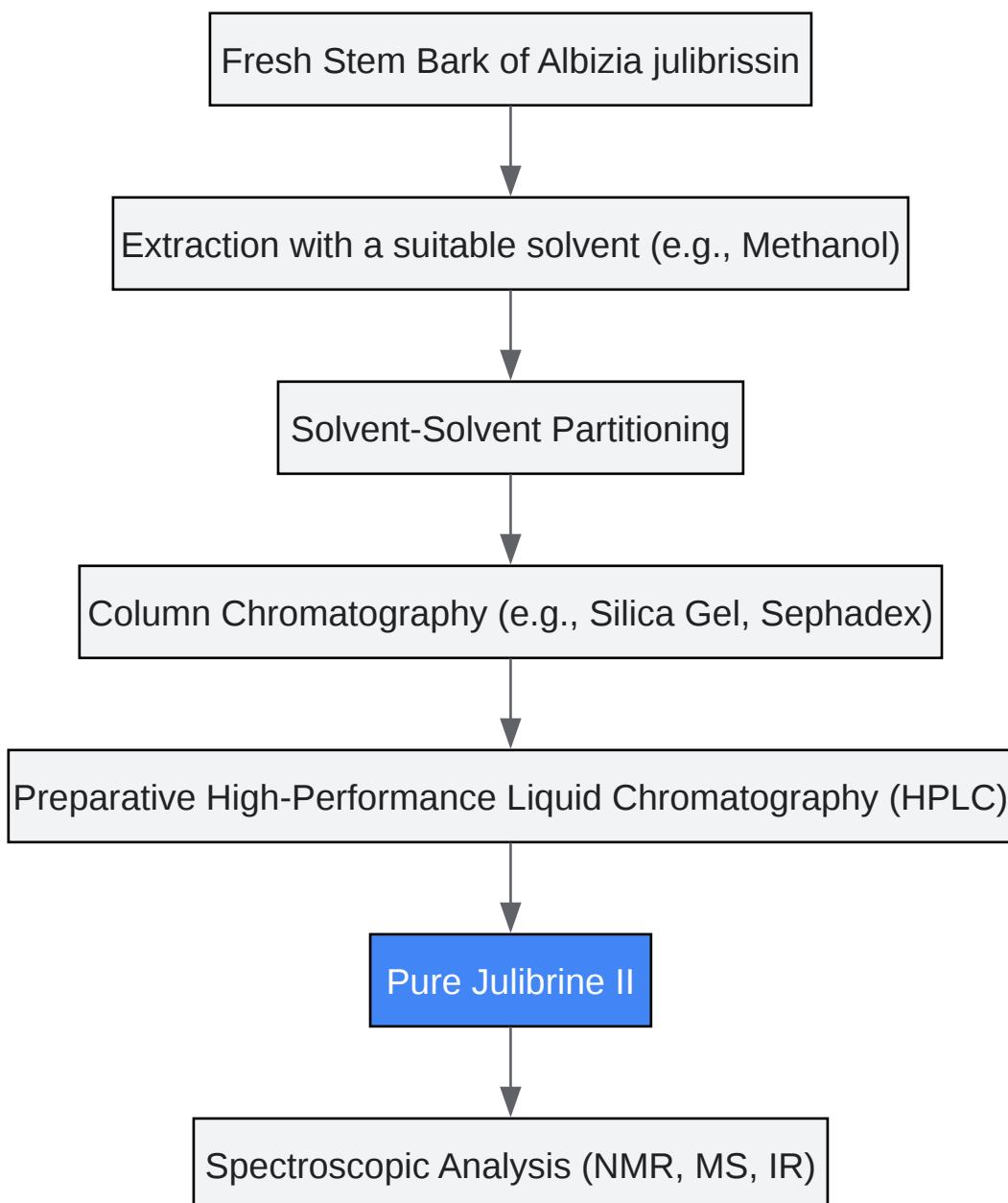
Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of **Julibrine II** are contained within the primary scientific literature. Based on standard phytochemical

practices, a general workflow for the isolation and characterization of a natural product like **Julibrine II** can be outlined.

General Isolation and Purification Workflow

The process would typically begin with the collection and extraction of the plant material, followed by a series of chromatographic steps to isolate the compound of interest.



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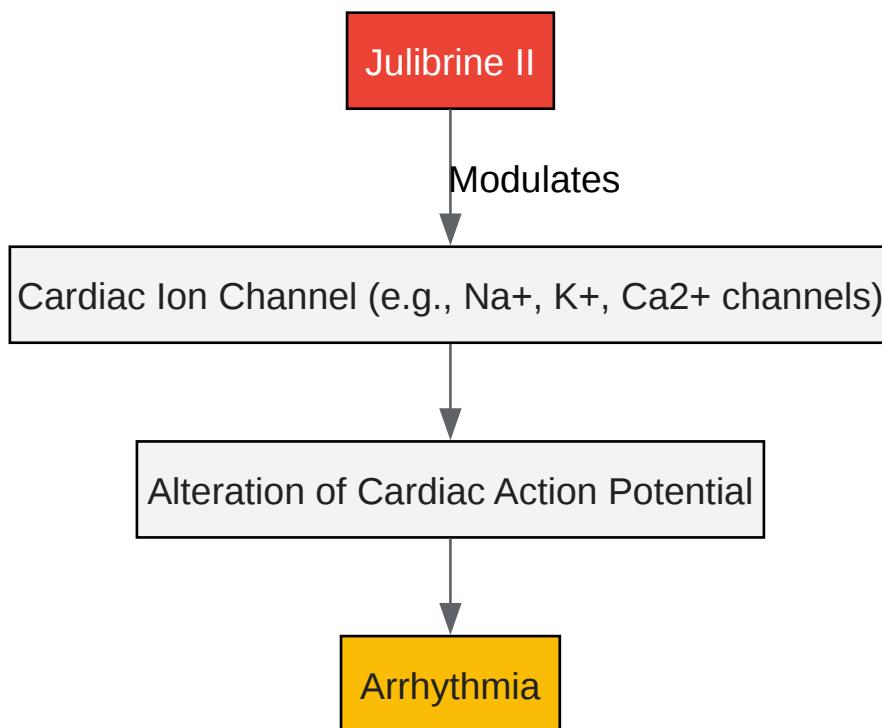
Figure 1. A generalized workflow for the isolation and analysis of **Julibrine II**.

Spectroscopic Analysis Methodology

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400-600 MHz) in a suitable deuterated solvent (e.g., CD_3OD , D_2O). 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to establish connectivity and assign resonances.
- Mass Spectrometry: High-resolution mass spectra would be acquired using an ESI-TOF or ESI-Orbitrap mass spectrometer to confirm the elemental composition. Tandem MS (MS/MS) experiments would be conducted to study the fragmentation pattern.
- Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Signaling Pathways and Biological Activity

The primary literature notes that **Julibrine II** exhibits arrhythmic-inducing action.^[1] However, the specific signaling pathways through which it exerts this effect are not detailed in the publicly available abstracts. Further research would be required to elucidate the molecular mechanisms underlying the biological activity of **Julibrine II**. A hypothetical signaling pathway diagram related to cardiac arrhythmia is presented below for illustrative purposes, though it is not directly based on experimental data for **Julibrine II**.



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Figure 2. Hypothetical mechanism of arrhythmic action.

Conclusion

Julibrine II is a structurally defined natural product with reported biological activity. While its fundamental chemical identity is well-established, a comprehensive public repository of its detailed spectroscopic data is currently lacking. The information provided in this guide serves as a foundational resource for researchers. Access to the full primary publication by Higuchi et al. (1992) is recommended for those requiring in-depth spectroscopic data and experimental protocols. Future research into the pharmacology and mechanism of action of **Julibrine II** could provide valuable insights for drug discovery and development.

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References

- 1. researchgate.net [researchgate.net]
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